![molecular formula C16H18F3N3O2S B2968478 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 2320923-28-0](/img/structure/B2968478.png)
3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been thoroughly researched to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments. In
作用機序
The mechanism of action of 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by inhibiting the production of certain inflammatory mediators that are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory activity and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. However, the biochemical and physiological effects of this compound are not fully understood, and further research is needed to fully elucidate its effects.
実験室実験の利点と制限
One of the main advantages of using 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a promising compound for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine. One direction is to further elucidate its mechanism of action and the biochemical and physiological effects of this compound. Another direction is to study its potential use in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and make it more suitable for use in lab experiments.
合成法
The synthesis of 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base. This reaction results in the formation of 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine. The second step involves the reaction of 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine with 1-methylpyrazole in the presence of a base. This reaction results in the formation of this compound.
科学的研究の応用
3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases. It has been shown to have potent antitumor activity and has been studied as a potential treatment for cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-10-13(9-20-21)12-4-3-7-22(11-12)25(23,24)15-6-2-5-14(8-15)16(17,18)19/h2,5-6,8-10,12H,3-4,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXGKUDDYAADIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
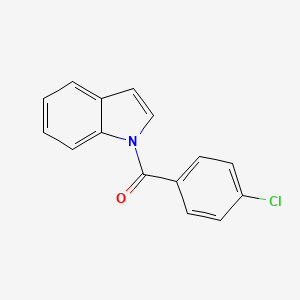
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968407.png)
![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)
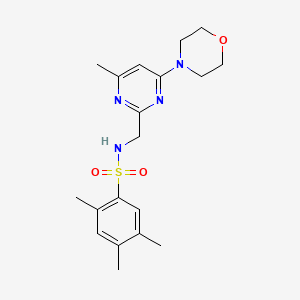
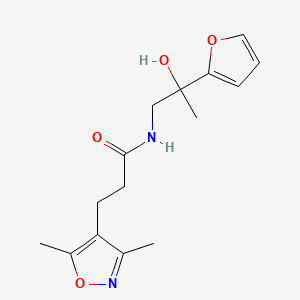
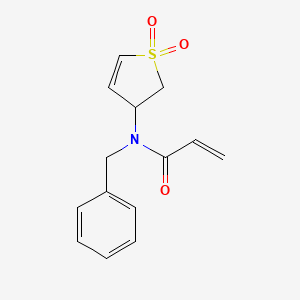
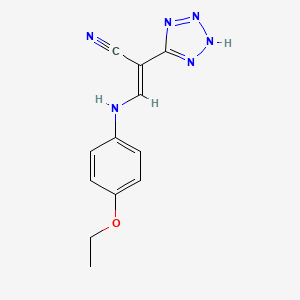
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)